molecular formula C30H26O2 B064860 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl CAS No. 164908-53-6

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Cat. No. B064860
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-YHARCJFQSA-N
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Description

"4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" belongs to a class of compounds known for their photoluminescent properties. These compounds have been extensively studied for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light upon excitation.

Synthesis Analysis

The synthesis of similar compounds involves the Knoevenagel reaction, a method used to form carbon-carbon double bonds between aldehydes or ketones and compounds containing active methylene groups. This method has been employed to synthesize photoluminescent compounds by reacting (4-methoxyphenyl)acetonitrile with different aldehydes, showcasing the flexibility and utility of this synthetic approach in creating compounds with desired photophysical characteristics (Loewe & Weder, 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" reveals a crystalline solid form with a significant bathochromic shift in emission spectra compared to their molecular solutions. This shift is indicative of the formation of excimers, molecules formed by the association of two, usually identical, molecules, which exhibit low-bandgap emission characteristics. Such molecular arrangements hint at the potential for tuning the emission characteristics through molecular design (Loewe & Weder, 2002).

Chemical Reactions and Properties

Compounds in this family participate in various chemical reactions that influence their photophysical properties. For instance, the introduction of electron-donating groups such as methoxy groups can lead to a red shift in the absorption maximum, significantly affecting the color and photoluminescent properties of the compounds. These chemical modifications allow for the fine-tuning of the materials' optical properties for specific applications (Sasaki et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, play a crucial role in the application of these materials. The compounds' ability to form crystalline solids with distinct photoluminescent properties underlines the importance of understanding the solid-state physics of these materials. The comparison between the crystalline and molecular solution states of these compounds reveals significant differences in their emission spectra, crucial for designing materials with specific optical properties (Loewe & Weder, 2002).

Scientific Research Applications

  • Photoluminescent Properties : These compounds have shown high photoluminescence, making them potential candidates for applications in light-emitting devices. This is highlighted by the synthesis and investigation of photophysical characteristics of phenylene vinylene oligomers like 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, which exhibit large bathochromic shifts consistent with the formation of excimers characterized by low-bandgap emission (Lowe & Weder, 2002).

  • Solar Cell Applications : These compounds have been used in the synthesis of semiconducting donor-acceptor block copolymers for nanostructured bulk heterojunction solar cells, showing potential in renewable energy technologies (Sommer & Thelakkat, 2006).

  • Dye-Sensitized Solar Cells : Certain derivatives, like those containing alkoxystyryl groups, have been utilized in dye-sensitized solar cells due to their high molar extinction coefficient and effective solar light harvesting capacity (Kuang et al., 2006).

  • Fluorescent Sensors : Hydroxy-substituted cruciforms derived from these compounds exhibit significant changes in emission color upon photoinduced deprotonation, making them suitable for fluorescent sensors (McGrier et al., 2008).

  • Photoinitiation in Polymerization : These compounds have been explored as high-performance photoinitiators for free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation, indicating their utility in material science (Zhang et al., 2014).

  • Chemical Synthesis and Characterization : There are various studies on the synthesis and characterization of these compounds and their complexes, providing foundational knowledge for their potential applications in different fields (Amer et al., 2020).

properties

IUPAC Name

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-YHARCJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068231
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

CAS RN

40470-68-6
Record name 4,4-Bis(2-methoxystyryl)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Zhang, X Luo, T Wei, Y Hu, G Li, Z Zhang - Journal of Chromatography A, 2017 - Elsevier
A new dynamic covalent polymer (DCP) gel was well designed and constructed based on imine chemistry. Polycondensation of 4,4′-biphenyldicarboxaldehyde and 1,3,5-…
Number of citations: 36 www.sciencedirect.com
L Xia, X Chen, X Xiao, G Li - Journal of separation science, 2018 - Wiley Online Library
Magnetic solid‐phase extraction is a powerful sample preparation tool. Combined with covalent organic polymers, this technique permits an excellent extraction performance. We …

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